molecular formula C28H28Cl2N2O4S2 B12573181 (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate

Cat. No.: B12573181
M. Wt: 591.6 g/mol
InChI Key: XTAIUSBBNUVNIN-UHFFFAOYSA-M
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Description

The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

    Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.

    Introduction of the ethylidene groups: This step involves the reaction of the benzothiazole derivative with ethylidene precursors under controlled conditions.

    Chlorination and cyclohexene formation:

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, followed by purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds or the benzothiazole core.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The benzothiazole core is known for its biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A derivative with an amino group.

    3-Ethylbenzothiazolium: A similar compound with an ethyl group.

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups and a perchlorate counterion. This complexity may confer unique properties and activities not found in simpler benzothiazole derivatives.

Conclusion

The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate is a versatile molecule with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28Cl2N2O4S2

Molecular Weight

591.6 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate

InChI

InChI=1S/C28H28ClN2S2.ClHO4/c1-3-30-22-12-5-7-14-24(22)32-26(30)18-16-20-10-9-11-21(28(20)29)17-19-27-31(4-2)23-13-6-8-15-25(23)33-27;2-1(3,4)5/h5-8,12-19H,3-4,9-11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

XTAIUSBBNUVNIN-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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